N-(2-cyanophenyl)acetamide
Overview
Description
It is a white crystalline solid that is soluble in organic solvents and has a melting point of 146-148°C. This compound is utilized in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanophenyl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the treatment of substituted aryl amines with alkyl cyanoacetates under different reaction conditions . For instance:
Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, then left to stir at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N-(2-cyanophenyl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the carbon-2 position can participate in condensation reactions to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions with different reagents to form new derivatives.
Common Reagents and Conditions:
Condensation Reactions: Typically involve bidentate reagents and may require catalysts such as triethylamine.
Substitution Reactions: Often involve nucleophilic reagents under basic or acidic conditions.
Major Products:
Heterocyclic Compounds: Formed through condensation reactions.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
N-(2-cyanophenyl)acetamide has diverse applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)acetamide involves its ability to participate in various chemical reactions due to the presence of the cyano and acetamide functional groups. These groups enable the compound to interact with molecular targets and pathways, facilitating the formation of new compounds and derivatives .
Comparison with Similar Compounds
- N-(2-chlorophenyl)-2-cyanoacetamide
- N-(4-(2-cyanoethanesulfonyl)phenyl)acetamide
- 2-cyano-N-cyclohexylacetamide
Comparison: N-(2-cyanophenyl)acetamide is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to similar compounds. Its cyano and acetamide groups make it a versatile intermediate in the synthesis of various heterocyclic compounds, setting it apart from other cyanoacetamides .
Properties
IUPAC Name |
N-(2-cyanophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(12)11-9-5-3-2-4-8(9)6-10/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGPZUVDPPNGNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40291091 | |
Record name | N-(2-cyanophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40291091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25116-00-1 | |
Record name | N-(2-Cyanophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25116-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 73082 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025116001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 25116-00-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73082 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-cyanophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40291091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetamide, N-(2-cyanophenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of N-(2-cyanophenyl)acetamide as described in the research?
A1: The research primarily explores the use of this compound as a building block in the synthesis of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-ones. [] This class of compounds exhibits potent topoisomerase-I inhibitory activity, making them promising candidates for anticancer therapies. [] The research highlights a copper(I)-catalyzed nitrile-addition/N-arylation ring-closure cascade reaction utilizing this compound as a starting material. []
Q2: Can you elaborate on the mechanism of action of the synthesized 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-ones and their potential as anticancer agents?
A2: The synthesized 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-ones act as topoisomerase-I inhibitors. [] Topoisomerase-I is an enzyme crucial for DNA replication and transcription. By inhibiting this enzyme, these compounds interfere with the normal functioning of cancer cells, leading to cell death. The research specifically highlights compound 3-chloro-5,12-bis[2-(dimethylamino)ethyl]-5,12-dihydro-6H-[1,3]dioxolo[4',5':5,6]indolo[3,2-c]quinolin-6-one (2k), derived from this compound, for its potent in vitro and in vivo anticancer activity against various cancer cell lines, including those resistant to existing therapies. []
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